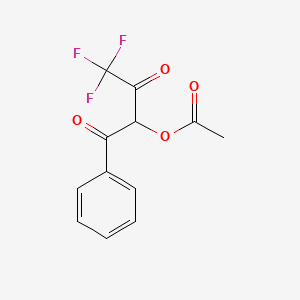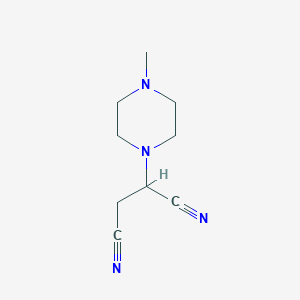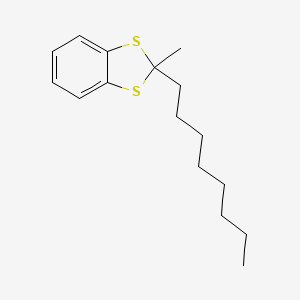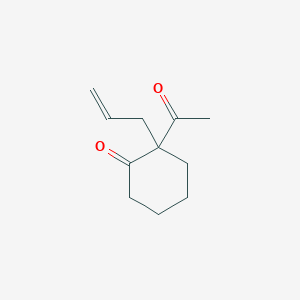
2-(4-Methoxyphenyl)-3-phenyl-3-sulfanylprop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-3-phenyl-3-sulfanylprop-2-enal is an organic compound characterized by the presence of a methoxyphenyl group, a phenyl group, and a sulfanylprop-2-enal moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-3-phenyl-3-sulfanylprop-2-enal can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with thiophenol in the presence of a base, followed by the addition of a suitable aldehyde to form the final product. The reaction conditions typically include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxyphenyl)-3-phenyl-3-sulfanylprop-2-enal undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Derivatives with different substituents at the sulfanyl group.
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)-3-phenyl-3-sulfanylprop-2-enal has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenyl)-3-phenyl-3-sulfanylprop-2-enal involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in oxidative stress or inflammation, thereby providing therapeutic benefits .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenylacetic acid: Shares the methoxyphenyl group but differs in the presence of an acetic acid moiety.
4-Methoxyphenethyl alcohol: Contains a methoxyphenyl group and an ethanol moiety.
4-Methoxyamphetamine: Includes a methoxyphenyl group and an amphetamine structure.
Uniqueness
2-(4-Methoxyphenyl)-3-phenyl-3-sulfanylprop-2-enal is unique due to its combination of a methoxyphenyl group, a phenyl group, and a sulfanylprop-2-enal moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
67361-86-8 |
|---|---|
Fórmula molecular |
C16H14O2S |
Peso molecular |
270.3 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-3-phenyl-3-sulfanylprop-2-enal |
InChI |
InChI=1S/C16H14O2S/c1-18-14-9-7-12(8-10-14)15(11-17)16(19)13-5-3-2-4-6-13/h2-11,19H,1H3 |
Clave InChI |
VPIWFBDWCXJUGU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)S)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1',1''-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14476632.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-leucyl-L-alanine](/img/structure/B14476636.png)
![Ethyl 3-[1-(2-cyanoethyl)-1H-imidazol-4-yl]prop-2-enoate](/img/structure/B14476642.png)
![D-Glucitol, 1,1',1''-[3,3',3''-[(methylstannylidyne)tris(thio)]tris[propanoate]]](/img/structure/B14476649.png)
![3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal](/img/structure/B14476656.png)


![1-(4-Iodophenoxy)-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14476680.png)





